N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride
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Overview
Description
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride is a chemical compound with a molecular formula of C7H14ClN3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride typically involves the reaction of pyrrolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-piperidin-3-yl]propanamide hydrochloride
- N-[(3S)-pyrrolidin-3-yl]butanamide hydrochloride
- N-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
Uniqueness
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a propanamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15ClN2O |
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Molecular Weight |
178.66 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
KUGXLAWQKPBBDG-RGMNGODLSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CCNC1.Cl |
Canonical SMILES |
CCC(=O)NC1CCNC1.Cl |
Origin of Product |
United States |
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